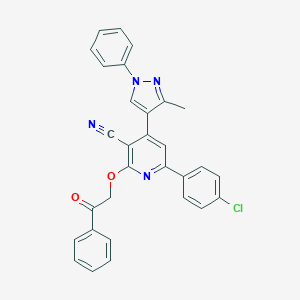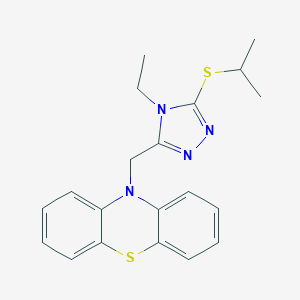![molecular formula C19H13N5OS B292921 6-anilino-7-(1H-benzimidazol-2-yl)-1H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B292921.png)
6-anilino-7-(1H-benzimidazol-2-yl)-1H-thieno[3,2-d]pyrimidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-anilino-7-(1H-benzimidazol-2-yl)-1H-thieno[3,2-d]pyrimidin-4-one is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. The compound belongs to the family of thienopyrimidines and has shown promising results in various studies. In
Wirkmechanismus
The mechanism of action of 6-anilino-7-(1H-benzimidazol-2-yl)-1H-thieno[3,2-d]pyrimidin-4-one is not fully understood. However, studies have suggested that the compound inhibits the activity of certain enzymes that are involved in cancer cell growth and inflammation. The compound has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
6-anilino-7-(1H-benzimidazol-2-yl)-1H-thieno[3,2-d]pyrimidin-4-one has been found to have various biochemical and physiological effects. The compound has been shown to inhibit the activity of certain enzymes that are involved in cancer cell growth and inflammation. Additionally, the compound has been found to induce apoptosis in cancer cells. The compound has also been studied for its potential as an anti-angiogenic agent, which means that it can prevent the formation of new blood vessels that are necessary for tumor growth.
Vorteile Und Einschränkungen Für Laborexperimente
6-anilino-7-(1H-benzimidazol-2-yl)-1H-thieno[3,2-d]pyrimidin-4-one has several advantages for lab experiments. The compound is relatively easy to synthesize, and it is stable under various conditions. Additionally, the compound has shown promising results in various scientific research applications. However, the compound has some limitations for lab experiments. The compound has low solubility in water, which can make it challenging to use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 6-anilino-7-(1H-benzimidazol-2-yl)-1H-thieno[3,2-d]pyrimidin-4-one. One potential direction is to further explore the compound's potential as an anticancer agent. Additionally, the compound could be studied for its potential as an anti-inflammatory agent and anti-angiogenic agent. Further research could also focus on improving the compound's solubility in water, which could make it more useful in certain experiments. Finally, the compound could be studied for its potential as a therapeutic agent for other diseases beyond cancer and inflammation.
Synthesemethoden
The synthesis of 6-anilino-7-(1H-benzimidazol-2-yl)-1H-thieno[3,2-d]pyrimidin-4-one is a multi-step process that involves the reaction of various reagents. The synthesis method begins with the reaction of 2-aminobenzimidazole with 2-chloroacetyl chloride to form 2-(2-chloroacetyl)benzimidazole. The next step involves the reaction of 2-(2-chloroacetyl)benzimidazole with 2-aminothiophenol to form 6-anilino-7-(1H-benzimidazol-2-yl)-1H-thieno[3,2-d]pyrimidin-4-one. The final product is then purified through recrystallization.
Wissenschaftliche Forschungsanwendungen
6-anilino-7-(1H-benzimidazol-2-yl)-1H-thieno[3,2-d]pyrimidin-4-one has shown promising results in various scientific research applications. The compound has been studied for its potential as an anticancer agent, and it has been found to inhibit the growth of various cancer cell lines. Additionally, the compound has been studied for its potential as an anti-inflammatory agent and has shown to reduce inflammation in various animal models.
Eigenschaften
Molekularformel |
C19H13N5OS |
|---|---|
Molekulargewicht |
359.4 g/mol |
IUPAC-Name |
6-anilino-7-(1H-benzimidazol-2-yl)-1H-thieno[3,2-d]pyrimidin-4-one |
InChI |
InChI=1S/C19H13N5OS/c25-18-16-15(20-10-21-18)14(17-23-12-8-4-5-9-13(12)24-17)19(26-16)22-11-6-2-1-3-7-11/h1-10,22H,(H,23,24)(H,20,21,25) |
InChI-Schlüssel |
CBVLAZRZVZETGE-UHFFFAOYSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)NC2=C(C3=C(S2)C(=O)N=CN3)C4=NC5=CC=CC=C5N4 |
SMILES |
C1=CC=C(C=C1)NC2=C(C3=C(S2)C(=O)N=CN3)C4=NC5=CC=CC=C5N4 |
Kanonische SMILES |
C1=CC=C(C=C1)NC2=C(C3=C(S2)C(=O)N=CN3)C4=NC5=CC=CC=C5N4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(2-[1,1'-biphenyl]-4-yl-2-oxoethoxy)-4-(1,3-diphenyl-1H-pyrazol-4-yl)-6-phenylnicotinonitrile](/img/structure/B292842.png)

![4-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]-2-(2-oxopropoxy)-6-phenylnicotinonitrile](/img/structure/B292844.png)
![2-{[3-cyano-4-(1,3-diphenyl-1H-pyrazol-4-yl)-6-(4-methylphenyl)-2-pyridinyl]oxy}acetamide](/img/structure/B292845.png)
![ethyl ({4-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]-3-cyano-6-phenyl-2-pyridinyl}oxy)acetate](/img/structure/B292846.png)



![N,5-diphenyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B292850.png)
![N-[3-(allylsulfanyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-4-yl]-N-{[1-phenyl-3-(2-thienyl)-1H-pyrazol-4-yl]methylene}amine](/img/structure/B292852.png)
![4-[4-{[(3-{4-nitrophenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]amino}-5-(isopropylsulfanyl)-4H-1,2,4-triazol-3-yl]pyridine](/img/structure/B292853.png)
![7-(1,3-Benzothiazol-2-ylsulfanyl)-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B292854.png)

![N'-{[3-(2-furyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-(10H-phenothiazin-10-yl)acetohydrazide](/img/structure/B292862.png)